molecular formula C11H12N2OS B2527745 1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1226440-42-1

1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2527745
CAS RN: 1226440-42-1
M. Wt: 220.29
InChI Key: FOIDBVTYODDNKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of cyanoacetamide derivatives as key precursors for the construction of various heterocyclic frameworks. For instance, the reaction of a tetrahydrobenzo[b]thiophene derivative with ethyl cyanoacetate leads to a cyanoacetamide that serves as a versatile intermediate for synthesizing a range of heterocyclic compounds, including those with thiophene, thiazole, and pyrazole rings . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "1-cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide," utilizing cyanoacetamide chemistry for the construction of the cyclopropane and thiophene components.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray single crystallography. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their solid-state properties were characterized, revealing insights into their molecular conformations and hydrogen bonding interactions . Although the exact structure of "this compound" is not provided, it is likely that similar structural analysis techniques could be employed to determine its conformation and intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving cyano and thiophene moieties. For instance, the cationic polymerization of N-vinylcarbazole is initiated by a cyano-containing cyclopropane derivative, indicating that cyano groups in such contexts can participate in initiating polymerization reactions . Additionally, the diverse reactivity of cyanoacetamide derivatives in synthesizing heterocyclic compounds suggests that the cyano group in "this compound" may also engage in a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their functional groups and molecular structure. For example, the presence of a cyano group can enhance the antitumor activity of certain heterocyclic compounds, as demonstrated by the in vitro antiproliferative activity against various human cancer cell lines . Moreover, the introduction of specific substituents can lead to colorimetric sensing capabilities, as seen in the fluoride anion detection by a benzamide derivative containing a cyano group . These findings suggest that "this compound" may exhibit unique physical and chemical properties that could be explored for potential applications in sensing or as a pharmaceutical agent.

Scientific Research Applications

Heterocyclic Compound Synthesis and Antitumor Evaluation A study on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar precursor, 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, highlights the potential of such compounds in cancer research. The research involved synthesizing various heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, which were evaluated for their antiproliferative activity against different human cancer cell lines. The study emphasizes the importance of the synthetic procedures and the diversity of reactive sites in the produced systems for further biological investigations (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Antimicrobial and Antioxidant Studies Another research avenue for compounds like 1-Cyano-N-(2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is their potential in antimicrobial and antioxidant studies. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds were synthesized and screened for their antimicrobial and antioxidant activities. Some of the synthesized compounds showed excellent antibacterial and antifungal properties, as well as significant antioxidant potential. The study also included docking studies for the compounds, indicating their pharmaceutical properties (K. Raghavendra et al., 2016).

Anti-Rheumatic Potential Research into the anti-rheumatic potential of related compounds has also been conducted. For instance, Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes were synthesized and characterized. These compounds demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats, highlighting their potential as anti-rheumatic agents (Y. Sherif & N. Hosny, 2014).

Mechanism of Action

properties

IUPAC Name

1-cyano-N-(2-thiophen-2-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-11(4-5-11)10(14)13-6-3-9-2-1-7-15-9/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIDBVTYODDNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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